molecular formula C25H23FO4 B12799286 (3-phenoxyphenyl)methyl (1R,2S)-1-(4-ethoxyphenyl)-2-fluorocyclopropane-1-carboxylate CAS No. 106687-18-7

(3-phenoxyphenyl)methyl (1R,2S)-1-(4-ethoxyphenyl)-2-fluorocyclopropane-1-carboxylate

Cat. No.: B12799286
CAS No.: 106687-18-7
M. Wt: 406.4 g/mol
InChI Key: YDNAIBWOCNTFLY-ZCYQVOJMSA-N
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Description

Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-2-fluoro-, (3-phenoxyphenyl)methyl ester, trans- is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a cyclopropane ring, an ethoxyphenyl group, a fluoro substituent, and a phenoxyphenyl ester moiety. These structural elements contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-2-fluoro-, (3-phenoxyphenyl)methyl ester, trans- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an ethoxybenzene derivative reacts with a suitable electrophile.

    Esterification: The final step involves the esterification of the cyclopropanecarboxylic acid with (3-phenoxyphenyl)methanol under acidic or basic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-2-fluoro-, (3-phenoxyphenyl)methyl ester, trans- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent, where nucleophiles such as amines or thiols replace the fluorine atom.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, and water.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amino derivatives, thiol derivatives.

    Hydrolysis: Carboxylic acid, alcohol.

Scientific Research Applications

Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-2-fluoro-, (3-phenoxyphenyl)methyl ester, trans- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-2-fluoro-, (3-phenoxyphenyl)methyl ester, trans- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cell Membranes: Altering membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester
  • Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester

Uniqueness

Cyclopropanecarboxylic acid, 1-(4-ethoxyphenyl)-2-fluoro-, (3-phenoxyphenyl)methyl ester, trans- is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity compared to its non-fluorinated analogs. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

CAS No.

106687-18-7

Molecular Formula

C25H23FO4

Molecular Weight

406.4 g/mol

IUPAC Name

(3-phenoxyphenyl)methyl (1R,2S)-1-(4-ethoxyphenyl)-2-fluorocyclopropane-1-carboxylate

InChI

InChI=1S/C25H23FO4/c1-2-28-20-13-11-19(12-14-20)25(16-23(25)26)24(27)29-17-18-7-6-10-22(15-18)30-21-8-4-3-5-9-21/h3-15,23H,2,16-17H2,1H3/t23-,25-/m0/s1

InChI Key

YDNAIBWOCNTFLY-ZCYQVOJMSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@]2(C[C@@H]2F)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CC2F)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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